
(5-(Pyridin-4-yl)pyrimidin-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Pyridin-4-yl)pyrimidin-2-yl)boronic acid is a boronic acid derivative with the molecular formula C9H8BN3O2 It is a heterocyclic compound containing both pyridine and pyrimidine rings, which are connected through a boronic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyridin-4-yl)pyrimidin-2-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of halogen atoms with metal atoms (such as lithium or magnesium) followed by borylation.
Directed Ortho-Metallation and Borylation: This approach uses metal-hydrogen exchange via directed ortho-metallation followed by borylation.
Palladium-Catalyzed Cross-Coupling: This method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method involves the activation of C-H or C-F bonds using iridium or rhodium catalysts followed by borylation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
(5-(Pyridin-4-yl)pyrimidin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The compound can undergo substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include boronic esters, borates, and substituted pyridine-pyrimidine derivatives.
Aplicaciones Científicas De Investigación
(5-(Pyridin-4-yl)pyrimidin-2-yl)boronic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (5-(Pyridin-4-yl)pyrimidin-2-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The compound can inhibit enzymes by binding to their active sites, thereby affecting their activity .
Comparación Con Compuestos Similares
Similar Compounds
- (5-(Pyridin-2-yl)pyrimidin-2-yl)boronic acid
- (5-(Pyridin-3-yl)pyrimidin-2-yl)boronic acid
- (5-(Pyridin-4-yl)pyrimidin-4-yl)boronic acid
Uniqueness
(5-(Pyridin-4-yl)pyrimidin-2-yl)boronic acid is unique due to its specific structure, which combines pyridine and pyrimidine rings with a boronic acid group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of pharmaceuticals .
Propiedades
Fórmula molecular |
C9H8BN3O2 |
|---|---|
Peso molecular |
200.99 g/mol |
Nombre IUPAC |
(5-pyridin-4-ylpyrimidin-2-yl)boronic acid |
InChI |
InChI=1S/C9H8BN3O2/c14-10(15)9-12-5-8(6-13-9)7-1-3-11-4-2-7/h1-6,14-15H |
Clave InChI |
LOHKCEGKTCRVOG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=NC=C(C=N1)C2=CC=NC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


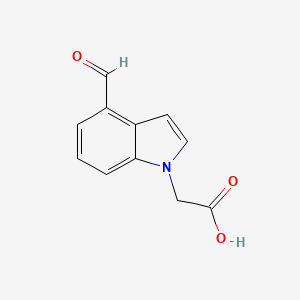
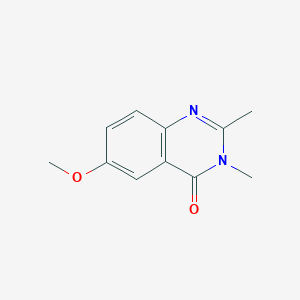
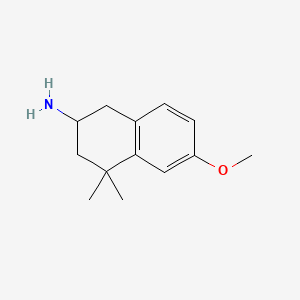


![6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11897699.png)
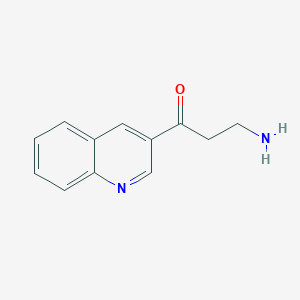

![2-Chloro-7-methylthieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B11897719.png)
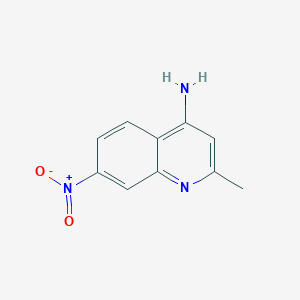
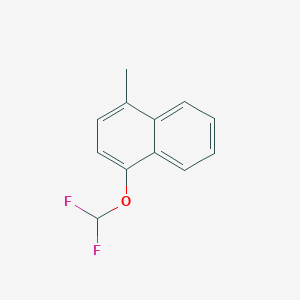

![2-Benzyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11897754.png)

